1-Phenyl-2-(pyridin-2-yl)ethanamine
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Overview
Description
1-Phenyl-2-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C13H14N2. It is characterized by a phenyl group attached to an ethanamine chain, which is further connected to a pyridin-2-yl group.
Mechanism of Action
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability. Its pKa value of 8.29 indicates that it is a weak base, which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be at -20°C , suggesting that it may degrade at higher temperatures. Furthermore, its solubility in DMSO indicates that it may be more effective in certain solvents compared to others.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
1-Phenyl-2-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-2-(pyridin-3-yl)ethanamine: Similar structure but with the pyridinyl group at the 3-position.
1-Phenyl-2-(pyridin-4-yl)ethanamine: Similar structure but with the pyridinyl group at the 4-position.
1-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
Uniqueness: 1-Phenyl-2-(pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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